6-Methyl-2-(4-nitrobenzoyl)pyridine

Description

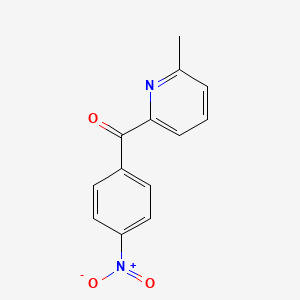

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKQNOKMMVJBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249281 | |

| Record name | (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-02-4 | |

| Record name | (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyridine Derivatives in Organic Chemistry

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of organic chemistry. nih.govorgsyn.org Their importance stems from a unique combination of aromaticity, basicity, and the ability to engage in a wide array of chemical transformations. The nitrogen atom imparts a dipole moment to the ring and provides a site for protonation and alkylation, influencing the molecule's reactivity and physical properties. nih.govorgsyn.org

These structural features have made pyridine derivatives ubiquitous in numerous scientifically and industrially significant areas:

Pharmaceuticals: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of drugs with diverse therapeutic activities, including antihistamines, anti-inflammatory agents, and anticancer compounds. nih.gov

Agrochemicals: Many insecticides, herbicides, and fungicides incorporate the pyridine moiety, highlighting its role in the development of crop protection agents. nih.gov

Materials Science: Pyridine-based compounds are utilized in the synthesis of functional materials such as conducting polymers and luminescent substances. nih.gov

Catalysis and Synthesis: Pyridine and its simpler derivatives often serve as catalysts, ligands for metal catalysts, and versatile building blocks for the construction of more complex molecular architectures.

The versatility of the pyridine ring allows for the introduction of various functional groups, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired functions.

A Closer Look at Benzoylpyridine Scaffolds in Synthetic Endeavors

Within the large family of pyridine (B92270) derivatives, benzoylpyridines represent a significant subclass characterized by a benzoyl group attached to the pyridine ring. This structural motif has garnered considerable attention in synthetic chemistry due to its presence in biologically active molecules and its utility as a synthetic intermediate.

The synthesis of benzoylpyridines can be achieved through several methodologies. A common approach involves the acylation of a pyridine derivative with a benzoyl chloride in the presence of a base. Other methods include the oxidation of phenyl(pyridin-2-yl)methanol (B192787) and the reaction of cyanopyridines with benzene (B151609) derivatives in the presence of a Lewis acid catalyst. nih.govmdpi.com More recently, catalyst-free photochemical methods have been developed, offering milder and more selective routes to these compounds. researchgate.net

The benzoylpyridine scaffold is not merely a synthetic target but also a versatile precursor for further chemical modifications. The ketone functionality can be reduced to an alcohol or an alkane, or it can serve as a handle for the introduction of new functionalities through reactions such as Wittig olefination or aldol (B89426) condensations. This reactivity makes benzoylpyridines valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.

The Research Landscape of 6 Methyl 2 4 Nitrobenzoyl Pyridine and Its Relatives

Strategies for Introducing the 4-Nitrobenzoyl Moiety

The most common method for synthesizing this compound is through the acylation of a 6-methylpyridine derivative. This involves the formation of a carbon-carbon bond between the pyridine ring and the carbonyl group of the 4-nitrobenzoyl unit.

The primary route for introducing the 4-nitrobenzoyl moiety is the acylation of 6-methylpyridine using 4-nitrobenzoyl chloride. This reaction is a form of Friedel-Crafts acylation, although direct acylation of pyridine is often challenging due to the electron-deficient nature of the pyridine ring. youtube.com The nitrogen atom in pyridine tends to be acylated first, forming a highly deactivated pyridinium (B92312) salt. youtube.com

To overcome this, alternative strategies are employed. One such method involves the metallation of the pyridine ring to increase its nucleophilicity, followed by reaction with the acylating agent. For instance, lithiation of 2-chloro-6-methylpyridine (B94459) can be followed by acylation.

A typical procedure involves reacting 6-methylpyridine with 4-nitrobenzoyl chloride in the presence of a base. The base, such as pyridine or triethylamine, serves to neutralize the hydrochloric acid that is generated during the reaction. This method is reported to be an efficient way to produce the desired product in high yields.

It is important to note that pyridines are generally electron-deficient and not typically susceptible to standard Friedel-Crafts acylation. youtube.com Therefore, acylation often occurs at the nitrogen atom first, creating a more electron-deficient pyridinium salt. youtube.com Alternative methods, such as the addition of acyl radicals or the acylation of metalated pyridines, can be employed to synthesize pyridyl ketones. youtube.com

The conditions under which the acylation reaction is performed play a critical role in the successful formation of this compound. The reaction mixture is typically heated to promote the formation of the product. The choice of base and solvent can also influence the reaction's efficiency and yield. While specific conditions for the synthesis of this particular compound are not extensively detailed in the provided results, general principles of pyridine acylation suggest that careful control of temperature and stoichiometry is essential.

Approaches for Constructing the 6-Methylpyridine Core

The synthesis of the 6-methylpyridine core is a fundamental aspect of obtaining the necessary precursors for the final product. Various methods exist for creating this substituted pyridine ring.

2-Amino-6-methylpyridine (B158447) is a versatile starting material for the synthesis of various pyridine derivatives. researchgate.netrsc.org It can be prepared through several routes, including the reaction of α-picoline with ammonia (B1221849) in the presence of cobalt-containing catalysts, though this method often results in moderate yields. google.comalkalimetals.com Another method involves the reaction of α-picoline with chloramine, which presents challenges due to the instability of chloramine. google.comalkalimetals.com A process involving the reaction of corresponding hydroxy compounds with ammonia has also been reported, but the amination step for 2-amino-6-methylpyridine proceeds with a low yield of 27%. google.comalkalimetals.com

Once obtained, 2-amino-6-methylpyridine can be derivatized. For example, it can be diazotized and subsequently converted to other functional groups. nih.gov Nitration of 2-amino-6-picoline can lead to 2-amino-3-nitro-6-picoline and 2-amino-5-nitro-6-picoline, which can then be used to synthesize corresponding pyridin-2-ones. nih.gov Furthermore, 2-amino-6-methylpyridine can be reacted with chloroacetic acid to synthesize (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net

The synthesis of acyl-substituted 6-methylpyridines can be achieved through various methods. One approach involves the reaction of substituted (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides. nih.gov For instance, lutidyllithium and its derivatives have been reacted with 1,2-epoxyoctane. nih.gov

Another strategy involves the high-selectivity oxidation of 2,6-dimethyl pyridine using tungsten oxide and hydrogen peroxide as catalysts in glacial acetic acid. google.com This process introduces an acetyl group at the alpha position of the pyridine ring, leading to the formation of 6-methyl-2-pyridyl ethyl formate (B1220265) after rearrangement, which can then be hydrolyzed to 6-methyl-2-pyridyl methanol. google.com This alcohol can potentially be oxidized to the corresponding aldehyde and then used in further reactions to introduce the benzoyl group.

Isolation and Purification Techniques in Synthetic Protocols

The successful synthesis of this compound and its precursors is critically dependent on effective isolation and purification protocols. These techniques are essential for removing unreacted starting materials, catalysts, and by-products, ultimately yielding a compound of the desired purity for subsequent applications. The primary methods employed include liquid-liquid extraction, chromatography, crystallization, and distillation.

Following the initial reaction, the crude product is often worked up using extraction and washing procedures. For instance, in syntheses of related pyridine derivatives, the reaction residue is redissolved in a solvent like dichloromethane (B109758). This organic solution is then washed with an aqueous solution, such as sodium hydrogen bicarbonate, to neutralize and remove acidic impurities like unreacted starting materials or acid catalysts. ukm.my The organic layer, containing the desired product, is subsequently dried over an anhydrous salt, like magnesium sulfate, to remove residual water before the solvent is evaporated. ukm.my In other processes, adjusting the pH to a neutral 7.0 is followed by product extraction into a solvent such as methylene (B1212753) dichloride (MDC). environmentclearance.nic.in

Column chromatography is a cornerstone technique for purifying pyridine compounds, valued for its ability to separate components with high resolution. In the purification of structurally similar monoamide pyridine derivatives, column chromatography using silica (B1680970) gel as the stationary phase has proven effective. ukm.my A mobile phase, or eluent, consisting of a mixture of ethyl acetate (B1210297) and dichloromethane in an 8:2 ratio, has been successfully used to isolate the target compound as a pale yellow precipitate. ukm.my While highly effective, some modern synthetic approaches aim to develop more "ecologic, economical, and environmentally-friendly (3E)" methods that reduce reliance on chromatography, which can be a material- and energy-intensive step. researchgate.net

Table 1: Chromatographic Purification of Pyridine Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 6-(N-Methyl-pyridin-2-ylcarbamoyl)- pyridine-2-carboxylic Acid Methyl Ester Isomers | Silica Gel | 8:2 Ethyl acetate: Dichloromethane | ukm.my |

Crystallization and recrystallization are powerful techniques for achieving high purity, particularly for solid compounds. These methods are often employed after initial purification steps to obtain a product with a well-defined crystalline structure, free from occluded impurities. For example, a crude product of 2-cyano-6-methylpyridine can be recrystallized from dilute ethyl alcohol to yield the pure substance. orgsyn.org Patents describing the purification of related compounds, such as 2,4,6-trimethyl pyridine, detail a process involving crystallization from ethanol (B145695) after treatment with sulfuric acid. google.com This process can significantly enhance purity, with one report indicating an increase from 97-98% to over 99% following recrystallization. google.com

For volatile liquid precursors or products, distillation is the preferred method of purification. Fractional distillation under reduced pressure is particularly useful for separating isomeric by-products or compounds with close boiling points. In the synthesis of cyano-methylpyridines, fractional distillation was used to separate 4-cyano-2-methylpyridine (B18388) from the desired 2-cyano-6-methylpyridine. orgsyn.org

Table 2: Examples of Recrystallization and Distillation for Pyridine Precursors

| Compound | Technique | Solvent/Conditions | Purity/Outcome | Reference |

| 2,4,6-trimethyl pyridine | Recrystallization | Ethanol | >99% | google.com |

| 2-cyano-6-methylpyridine | Recrystallization | Dilute Ethyl Alcohol | Pure product (35-45 g from 40-50 g crude) | orgsyn.org |

| 2-cyano-6-methylpyridine / 4-cyano-2-methylpyridine | Fractional Distillation | 99–106°C / 30 mm Hg (for isomer) | Separation of isomers | orgsyn.org |

Ultimately, the choice and sequence of these purification techniques are tailored to the specific physical properties (e.g., solubility, polarity, volatility) of this compound and its intermediates, as well as the nature of the impurities present in the reaction mixture.

An in-depth examination of the chemical reactivity and mechanistic underpinnings of this compound reveals a molecule with distinct reactive sites, governed by the electronic interplay of its constituent pyridine and nitrobenzoyl moieties. This article explores the substitution reactions on its aromatic systems, transformations of its ketone functionality, and the mechanistic pathways that dictate these chemical changes.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H-NMR spectrum of 6-Methyl-2-(4-nitrobenzoyl)pyridine displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine (B92270) ring, the electron-withdrawing nitro group, and the carbonyl bridge.

The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The nitrogen atom deshields the adjacent α-protons. stackexchange.com The methyl group protons (at C-6) are anticipated to appear as a singlet in the upfield region, around δ 2.5 ppm. The protons on the 4-nitrophenyl ring will form a distinct AA'BB' system due to the para-substitution pattern. The protons ortho to the strongly electron-withdrawing nitro group are expected to be significantly downfield compared to the protons meta to it. For a similar compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the protons of the 4-nitrophenyl group appear as two doublets. researchgate.netresearchgate.net

Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | ~7.8 - 8.0 | Doublet (d) |

| Pyridine H-4 | ~7.9 - 8.2 | Triplet (t) |

| Pyridine H-5 | ~7.6 - 7.8 | Doublet (d) |

| 4-Nitrophenyl H-2', H-6' | ~8.3 - 8.5 | Doublet (d) |

| 4-Nitrophenyl H-3', H-5' | ~8.0 - 8.2 | Doublet (d) |

| Methyl (CH₃) at C-6 | ~2.6 | Singlet (s) |

Note: Predicted values are based on analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon is typically the most deshielded, appearing significantly downfield. For aromatic ketones, the carbonyl carbon signal can be found between 190 and 200 ppm. libretexts.org The carbon atoms of the pyridine ring have characteristic shifts, with C-2 and C-6 being the most deshielded due to their proximity to the nitrogen atom, typically appearing around 150-160 ppm. testbook.com The presence of the methyl substituent at C-6 will influence its chemical shift. The carbons of the 4-nitrophenyl ring are also distinct, with the carbon bearing the nitro group (C-4') being highly deshielded.

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~192 |

| Pyridine C-2 | ~155 |

| Pyridine C-3 | ~125 |

| Pyridine C-4 | ~137 |

| Pyridine C-5 | ~122 |

| Pyridine C-6 | ~159 |

| Methyl (CH₃) at C-6 | ~24 |

| 4-Nitrophenyl C-1' | ~142 |

| 4-Nitrophenyl C-2', C-6' | ~130 |

| 4-Nitrophenyl C-3', C-5' | ~124 |

| 4-Nitrophenyl C-4' | ~151 |

Note: Predicted values are based on analysis of similar structures and established substituent effects. testbook.comresearchgate.netmdpi.com

While ¹H and ¹³C NMR are standard, advanced techniques like ¹⁵N-NMR could provide further structural confirmation. A ¹⁵N-NMR spectrum would show two distinct signals for the two nitrogen atoms in this compound. The pyridine nitrogen would have a chemical shift characteristic of sp²-hybridized nitrogen in a six-membered heteroaromatic ring. The nitrogen of the nitro group would appear in a different region, characteristic of nitro compounds. This technique can be particularly useful for studying electronic effects and tautomeric equilibria, although it is not as commonly employed as proton or carbon NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorptions from the carbonyl (C=O) and nitro (NO₂) functional groups. The conjugation of the carbonyl group with both the pyridine and the nitrophenyl rings lowers its stretching frequency compared to a simple aliphatic ketone. orgchemboulder.com Aromatic ketones typically show a strong C=O stretching band in the region of 1685–1660 cm⁻¹. libretexts.orgspectroscopyonline.com

The nitro group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands appear near 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comspectroscopyonline.com Additional bands corresponding to C-H, C=C, and C=N stretching and bending vibrations from the aromatic rings would also be present.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | ~1670 | Strong |

| Aromatic C=C / Pyridine C=N | Stretching | 1600 - 1450 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 | Strong |

| Nitro (NO₂) | Symmetric Stretching | ~1350 | Strong |

Note: Frequencies are based on typical values for the specified functional groups in an aromatic environment. spectroscopyonline.comspcmc.ac.inblogspot.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show complex absorption bands due to the extended conjugated system encompassing the pyridine ring, the carbonyl group, and the nitrophenyl ring.

The primary absorptions are due to π→π* transitions within the aromatic systems and the C=O group, which are typically very intense (high molar absorptivity, ε). These are expected in the 250-350 nm range. The n→π* transition of the carbonyl group, which is formally forbidden and thus of much lower intensity, is also expected, often appearing at longer wavelengths (>300 nm) and sometimes being obscured by the more intense π→π* bands. The presence of the nitrophenyl group is known to give rise to characteristic absorption bands. nih.govresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Chromophore | Expected λ_max (nm) |

| π→π | Phenyl, Pyridine rings, Carbonyl (conjugated) | ~260 - 300 |

| n→π | Carbonyl group | ~320 - 360 |

Note: Values are estimates based on the electronic properties of the constituent chromophores.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 242.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 242.

The fragmentation of this compound would likely proceed through several characteristic pathways, guided by the stability of the resulting fragment ions. The presence of the carbonyl group, the pyridine ring, and the nitro group provides several potential sites for cleavage.

One of the most common fragmentation pathways for ketones is the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions. researchgate.net For this compound, two primary acylium ions could be formed:

Cleavage of the bond between the carbonyl carbon and the pyridine ring would result in the formation of the 4-nitrobenzoyl cation at m/z 150.

Cleavage of the bond between the carbonyl carbon and the nitrophenyl ring would yield the 6-methylpicolinoyl cation at m/z 120.

Further fragmentation of the 4-nitrobenzoyl cation (m/z 150) could involve the loss of the nitro group (NO₂) to give a phenyl cation at m/z 104, or the loss of carbon monoxide (CO) to give a nitrophenyl cation at m/z 122. The nitro group itself can fragment, leading to peaks corresponding to the loss of O (m/z 134) or NO (m/z 120).

Fragmentation involving the pyridine ring is also expected. The 6-methylpyridine cation radical could be observed at m/z 93. The mass spectra of related methyl-substituted pyridines often show fragmentation patterns involving the loss of a hydrogen atom or the methyl group. nist.gov

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Ion |

| 242 | [M]⁺˙ (Molecular ion) |

| 150 | [C₇H₄NO₃]⁺ (4-nitrobenzoyl cation) |

| 122 | [C₆H₄NO₂]⁺ (nitrophenyl cation) |

| 120 | [C₇H₆NO]⁺ (6-methylpicolinoyl cation) |

| 104 | [C₇H₄O]⁺ (benzoyl cation, from loss of NO₂) |

| 93 | [C₆H₇N]⁺˙ (6-methylpyridine cation radical) |

Vibrational Spectroscopy and Band Assignments

The most prominent vibrational modes are expected to be:

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. For related nitropyridine derivatives, these bands are often observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Carbonyl (C=O) Stretching: The stretching vibration of the ketone carbonyl group (ν(C=O)) is expected to produce a strong absorption band in the region of 1650-1700 cm⁻¹. The conjugation with both the pyridine and phenyl rings is likely to shift this band to a lower frequency compared to a simple aliphatic ketone.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will appear in the 1400-1620 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹.

Methyl Group (CH₃) Vibrations: The asymmetric and symmetric C-H stretching vibrations of the methyl group will be observed in the 2850-3000 cm⁻¹ range. The bending vibrations of the methyl group typically appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

C-N and C-C Vibrations: Stretching vibrations corresponding to the C-N bonds within the pyridine ring and the C-C bonds linking the functional groups will also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/System |

| 3000 - 3100 | ν(C-H) | Aromatic (Pyridine and Phenyl rings) |

| 2850 - 3000 | ν(C-H) | Methyl (CH₃) |

| 1650 - 1700 | ν(C=O) | Ketone |

| 1500 - 1560 | ν_as(NO₂) | Nitro |

| 1400 - 1620 | ν(C=C), ν(C=N) | Aromatic Rings |

| 1300 - 1370 | ν_s(NO₂) | Nitro |

| ~1450 | δ_as(CH₃) | Methyl |

| ~1375 | δ_s(CH₃) | Methyl |

Crystallographic Analysis and Solid State Structure

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for 6-Methyl-2-(4-nitrobenzoyl)pyridine were found. Such studies are essential for determining the precise atomic coordinates within the crystal lattice, which in turn defines the molecule's conformation and the nature of its packing in the solid state.

Molecular Conformation and Geometry

Without experimental data from X-ray diffraction, any description of the molecular conformation, including bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and nitrophenyl rings, would be purely speculative.

Intermolecular Interactions and Crystal Packing

The specific intermolecular forces, such as van der Waals forces, dipole-dipole interactions, or potential π-π stacking, that govern the crystal packing of this compound are unknown without crystallographic data.

Hydrogen Bonding Networks

The potential for this compound to form hydrogen bonds—for instance, involving the nitro group's oxygen atoms or the pyridine nitrogen—and the resulting network architecture in the crystal remains uncharacterized. Analysis of related structures shows that C—H···O and C—H···N interactions are common in similar molecular crystals, but their presence and geometry in the title compound are undetermined.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. An investigation into the potential polymorphism of this compound has not been reported. Such studies would require screening for different crystalline forms under various crystallization conditions and their subsequent characterization, typically by X-ray diffraction.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for studying the electronic structure of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to predict a range of molecular properties.

Geometry Optimization and Energetic Profiles

DFT calculations are instrumental in determining the optimized molecular structure of pyridine derivatives. These calculations predict bond lengths and angles that are often in good agreement with experimental results. For instance, in related pyridine compounds, DFT has been used to calculate the geometry with high accuracy. The planarity of the pyridine and phenyl rings is a key feature, with a specific torsional angle defining their relative orientation.

Electronic Structure Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic and optical properties of a molecule. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. thaiscience.info The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. For similar nitro-substituted pyridine compounds, the HOMO is often localized on the pyridine ring, while the LUMO is centered on the nitro-substituted phenyl ring, indicating a potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Below is a table showcasing typical HOMO-LUMO energy values for related nitroaromatic compounds, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-nitroaniline | - | - | - |

| 2-chloro-5-nitropyridine | -7.99 | -3.81 | 4.18 |

Note: Specific values for 6-Methyl-2-(4-nitrobenzoyl)pyridine require dedicated computational studies.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis provides a detailed picture of the electron distribution within the molecule. For pyridine and its derivatives, the π-electron distribution has been a subject of interest, revealing the influence of the nitrogen heteroatom on the aromatic system. researchgate.net Mulliken population analysis, a method to assign partial charges to individual atoms, is often performed to understand the electrostatic potential and reactive sites of the molecule. niscpr.res.in In nitro-substituted pyridines, the nitro group, being a strong electron-withdrawing group, significantly influences the charge distribution, creating electrophilic and nucleophilic centers within the molecule. This charge distribution is critical in predicting how the molecule will interact with other reagents and biological targets.

Molecular Dynamics Simulations and Force Field Parameterization

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. github.io For novel molecules like this compound, specific force field parameters may need to be developed or adapted from existing ones. nih.govbioexcel.eu MD simulations can be used to study the conformational flexibility of the molecule, its interactions with solvents, and its binding to biological macromolecules, providing a more comprehensive understanding of its behavior in a dynamic environment.

Prediction of Spectroscopic Properties from Computational Models

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical vibrational spectra (Infrared and Raman) can be calculated and assigned to specific molecular motions. nih.govnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. materialsciencejournal.orgnih.gov The agreement between calculated and experimental spectra serves as a benchmark for the accuracy of the computational model.

Reactivity Descriptors and Chemical Hardness

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons.

Global Softness (S): The reciprocal of global hardness. A softer molecule is more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. thaiscience.infomdpi.com

Below is an interactive table of these reactivity descriptors for a related compound, p-nitroaniline, to illustrate the type of data generated from such calculations.

| Descriptor | Formula | Value (eV) for p-nitroaniline |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | - |

| Electronegativity (χ) | -μ | - |

| Global Softness (S) | 1 / (2η) | - |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.7797 |

Note: Specific values for this compound would require dedicated computational investigation.

Tautomerism and Conformational Analysis

The structural dynamics of this compound are governed by the interplay of tautomerism and conformational preferences. These aspects are crucial for understanding its chemical reactivity and potential biological activity.

Keto-Enol Tautomerism:

Like other carbonyl compounds with an α-hydrogen, this compound can exist in equilibrium between two tautomeric forms: the keto form and the enol form. masterorganicchemistry.comsigmaaldrich.cn The keto form contains a carbonyl group (C=O), while the enol form features a hydroxyl group bonded to a carbon involved in a double bond (C=C-OH). mdpi.com This equilibrium is a dynamic process, and the relative stability of each tautomer can be influenced by factors such as solvent polarity. masterorganicchemistry.com

Computational studies using Density Functional Theory (DFT) on analogous β-dicarbonyl compounds have shown that the keto form is often more stable. For instance, in a study of 3-phenyl-2,4-pentanedione, the keto tautomer was found to be more stable than the enol form by approximately 16.50 to 17.89 kcal/mol in various solvents and the gas phase, respectively. orientjchem.org The transition state energy for the tautomerization is significant, indicating a substantial energy barrier for interconversion. orientjchem.org For this compound, the equilibrium is expected to strongly favor the keto form under most conditions. The enol form, however, remains important as it can be the reactive species in certain chemical transformations. masterorganicchemistry.com

Conformational Analysis:

The conformation of this compound is primarily defined by the rotational freedom around the single bond connecting the carbonyl carbon and the pyridine ring, as well as the bond connecting the carbonyl carbon to the nitrophenyl ring. The dihedral angle between the planes of the pyridine and the phenyl rings is a key determinant of the molecule's three-dimensional shape.

DFT calculations on structurally related molecules, such as 2-benzoylpyridine, indicate that the most stable conformation is non-planar. The two aromatic rings are typically twisted with respect to each other to minimize steric hindrance. In a study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the dihedral angle between the benzimidazole (B57391) and isoxazole (B147169) rings was found to be 69.28°. nih.gov Similarly, for this compound, a significant dihedral angle between the methylpyridine and nitrobenzoyl moieties is expected. This twisting prevents steric clash between the ortho-hydrogens of the two rings. The molecule is not expected to be perfectly planar, which has implications for its crystal packing and interaction with biological targets. nih.govmdpi.com

The relative orientation of the functional groups can be described by various conformers. Computational analysis of similar aromatic diamide (B1670390) diesters has revealed multiple stable conformers with different orientations of the substituent groups, leading to variations in torsion angles of up to 14°. mdpi.com For this compound, different rotational isomers (rotamers) arising from the rotation around the C-C bonds are possible, though the energy differences between them are likely to be small.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. ias.ac.in Molecules with large hyperpolarizability values are promising candidates for such applications. The structure of this compound, featuring an electron-donating group (the methyl-substituted pyridine ring) connected to an electron-accepting group (the nitrobenzoyl moiety) via a π-conjugated system, is characteristic of a "push-pull" chromophore. This arrangement can lead to significant NLO properties.

The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is responsible for second-harmonic generation (SHG), while the second hyperpolarizability (γ) relates to third-harmonic generation. Theoretical calculations, often employing DFT, are used to predict these properties. ias.ac.in

The presence of the electron-withdrawing nitro group and the electron-donating methyl group creates a significant intramolecular charge transfer character, which is a key requirement for a large NLO response. DFT calculations on similar push-pull polyynes and pyridine derivatives have demonstrated that the magnitude of the first hyperpolarizability is highly dependent on the nature of the donor and acceptor groups and the length of the π-conjugated bridge. nih.govpolimi.it For instance, nitro derivatives generally exhibit β values that are about twice as large as those of cyano derivatives. nih.gov

The table below presents calculated first hyperpolarizability values for related push-pull molecules, providing a reference for the potential NLO activity of this compound. The values for urea, a standard reference compound for NLO measurements, are included for comparison.

| Molecule | Method | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|

| Urea | B3LYP | 0.3728 x 10-30 | journaleras.com |

| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 318.780 x 10-32 | journaleras.com |

| 2-Aminopyridinium p-toluenesulphonate | B3LYP/6-31G(d) | Value confirms good nonlinear behavior | ias.ac.in |

Given its push-pull electronic structure, this compound is expected to possess a significant first hyperpolarizability, making it a candidate for further investigation as an NLO material. physchemres.org

Molecular Docking Studies (focus on binding mechanisms with biomolecules from a chemical perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mechanisms of potential drug candidates with their biological targets, such as proteins and enzymes. mdpi.com

The chemical structure of this compound, with its distinct functional groups, allows for a variety of potential interactions with a protein's active site. From a chemical perspective, the following binding mechanisms can be anticipated:

Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor and could interact with hydrogen bond donor residues in the active site, such as the amide hydrogens of the protein backbone or the side chains of amino acids like arginine, lysine, or histidine. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the stabilization of the ligand in the binding pocket.

Hydrophobic Interactions: The methyl group on the pyridine ring and the phenyl ring itself can participate in hydrophobic interactions with nonpolar residues in the active site, such as leucine, isoleucine, and valine.

Dipole-Dipole and Charge-Transfer Interactions: The polarized C=O bond of the benzoyl group and the strong dipole of the nitro group can lead to favorable electrostatic interactions within the binding site.

Docking studies of structurally related pyridine and nitrophenyl derivatives have provided insights into their binding modes. For example, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors have shown that the thieno[2,3-b]pyridine (B153569) ring can form π-H bonds with residues like Val296. mdpi.com In another study, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were identified as potential antitubercular agents, with computational studies showing promising interactions within the active site of the DprE1 enzyme. nih.gov

The table below summarizes common interacting residues and interaction types observed in docking studies of pyridine-containing kinase inhibitors, which represent a potential class of targets for molecules like this compound.

| Protein Target Class | Key Interacting Residues (Examples) | Types of Interaction | Reference |

|---|---|---|---|

| Protein Kinases | Methionine (in hinge region) | Hydrogen bond with pyridine nitrogen | mdpi.com |

| Protein Kinases | Leucine, Valine | Hydrophobic interactions | mdpi.com |

| Protein Kinases | Arginine, Lysine | Hydrogen bond with nitro group | nih.gov |

| DprE1 | Not specified | Promising interactions with good scores | nih.gov |

These examples suggest that this compound has the potential to bind to biological macromolecules through a combination of hydrogen bonding, hydrophobic, and π-stacking interactions, making it a molecule of interest for further investigation in medicinal chemistry.

Synthesis and Characterization of Derivatives and Analogs

Structural Modification of the Pyridine (B92270) Ring

The pyridine ring is a primary target for structural modification, allowing for the introduction of various substituents and the creation of fused ring systems to modulate the compound's electronic and steric properties.

Introduction of Substituents at Different Positions

The introduction of substituents at various positions on the pyridine ring of 2-benzoylpyridine derivatives can significantly influence their chemical properties and biological activities. Research has demonstrated the synthesis of a range of substituted pyridine analogs.

One area of investigation has been the synthesis of nitro-substituted 6-methylpyridin-2-ones. For example, 3- and 5-nitro derivatives of 6-methylpyridin-2-one have been synthesized through the diazotization of 2-amino-3(5)-nitro-6-picolines. These pyridin-2-ones can be subsequently converted to their corresponding 2-methoxypyridine derivatives. This is achieved by first converting the pyridin-2-ones to 2-chloropyridines using phosphorus oxychloride, followed by the replacement of the chlorine atom with a methoxy (B1213986) group by treatment with sodium methoxide in methanol.

Lateral lithiation of picoline derivatives provides another route to functionalization. For instance, (6-methyl-2-pyridyl)methyllithium species, substituted at the α-position with groups like thiophenyl or sulfonylphenyl, have been shown to react effectively with electrophiles such as 1,2-epoxyoctane. nih.gov However, the reactivity is sensitive to steric hindrance, as demonstrated by the poor yields observed with more substituted epoxides. nih.gov

The following table summarizes some of the synthesized derivatives with substituents on the pyridine ring:

| Compound Name | Base Structure | Substituent(s) on Pyridine Ring | Reference |

| 3-Nitro-6-methylpyridin-2-one | 6-Methylpyridin-2-one | 3-Nitro | |

| 5-Nitro-6-methylpyridin-2-one | 6-Methylpyridin-2-one | 5-Nitro | |

| 2-Methoxy-3-nitro-6-methylpyridine | 6-Methylpyridine | 2-Methoxy, 3-Nitro | |

| 2-Methoxy-5-nitro-6-methylpyridine | 6-Methylpyridine | 2-Methoxy, 5-Nitro | |

| 2-(Phenylsulfonylmethyl)-6-methylpyridine | 6-Methylpyridine | 2-(Phenylsulfonylmethyl) | nih.gov |

| 2-(Phenylthiomethyl)-6-methylpyridine | 6-Methylpyridine | 2-(Phenylthiomethyl) | nih.gov |

Fused Ring Systems Derived from the Pyridine Core

The development of fused ring systems from a pyridine core is a significant strategy in medicinal chemistry to create more rigid and complex molecular architectures. Various synthetic methodologies have been developed to construct such systems, including pyrido[2,3-d]pyrimidines, 1,8-naphthyridines, and pyrazolo[3,4-b]pyridines. nih.govnih.gov

One common approach involves the use of a substituted pyridine precursor, such as 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can undergo cyclization reactions with various reagents. nih.govnih.gov For example, treatment of this aminopyridine with ethyl acetoacetate, acetic anhydride, or urea can lead to the formation of the corresponding pyrido[2,3-d]pyrimidine derivatives. nih.govnih.gov Furthermore, reaction with malononitrile can yield a 1,8-naphthyridine derivative. nih.govnih.gov

Another strategy involves the use of a hydrazido-substituted pyridine, which can be cyclized to form pyrazolo-[3,4-b]-pyridine derivatives upon reaction with reagents like acetic acid or phenylisothiocyanate. nih.govnih.gov These reactions highlight the versatility of substituted pyridines as building blocks for more complex heterocyclic systems. The synthesis of furopyridines is another area of interest, with strategies focusing on either constructing the furan ring onto a pre-existing pyridine or vice versa. ias.ac.in

An efficient method for preparing fused pyridine carboxylates involves the Combes-type condensation of β-alkoxyvinyl glyoxylates with heteroaromatic amines. enamine.net The regioselectivity of this reaction can often be controlled by adjusting the reaction conditions, such as the solvent and the use of acidic additives. enamine.net

The table below provides examples of fused ring systems that can be derived from pyridine precursors:

| Fused Ring System | Synthetic Precursor | Key Reagents | Reference |

| Pyrido[2,3-d]pyrimidine | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate, Urea, Acetic anhydride | nih.govnih.gov |

| 1,8-Naphthyridine | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | nih.govnih.gov |

| Pyrazolo[3,4-b]pyridine | 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid, Phenylisothiocyanate | nih.govnih.gov |

| Furopyridine | Prefunctionalized pyridine or furan rings | Various | ias.ac.in |

| Fused Pyridine Carboxylates | Heteroaromatic amines | β-Alkoxyvinyl glyoxylates | enamine.net |

Modifications of the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl moiety is another key site for chemical modification, offering opportunities to alter the electronic properties of the molecule by changing the position of the nitro group or replacing it with other functional groups.

Variations in the Nitro Group Position (e.g., meta-nitrobenzoyl isomers)

The position of the nitro group on the benzoyl ring can have a significant impact on the molecule's electronic distribution and, consequently, its reactivity and biological profile. The synthesis of isomers, such as those with a meta-nitrobenzoyl group, allows for a systematic investigation of these effects.

The preparation of such isomers can be achieved by using the appropriately substituted benzoyl chloride in the acylation step of the synthesis. For example, 4-methyl-3-nitrobenzoyl chloride, which can be prepared from 4-methyl-3-nitrobenzoic acid and thionyl chloride, serves as a precursor for introducing a meta-nitrobenzoyl moiety. The reaction of this acid chloride with a suitable pyridine-containing nucleophile would yield the corresponding 2-(4-methyl-3-nitrobenzoyl)pyridine derivative.

| Isomer | Key Precursor | Synthesis Method | Reference |

| 2-(4-Methyl-3-nitrobenzoyl)pyridine | 4-Methyl-3-nitrobenzoyl chloride | Acylation of a pyridine derivative |

Replacement of the Nitro Group with Other Electron-Withdrawing/Donating Groups

Replacing the nitro group with other electron-withdrawing or electron-donating groups on the benzoyl ring can systematically alter the electronic properties of the 6-Methyl-2-(4-nitrobenzoyl)pyridine scaffold. This allows for a fine-tuning of the molecule's characteristics for various applications.

Synthetic strategies to achieve this involve the reaction of a suitable pyridine derivative with benzoyl chlorides or esters bearing different substituents in the para position. For instance, 2,6-diaminopyridine can be reacted with various benzoyl chlorides or esters to yield 2,6-bis(benzoylamino)pyridines with substituents such as a methyl or a dimethylamino group at the 4-position of the benzoyl ring. nih.gov While this example involves a di-substituted pyridine, the principle of using substituted benzoylating agents is directly applicable to the synthesis of monosubstituted 2-benzoylpyridine derivatives.

The following table presents examples of compounds where the nitro group has been replaced by other functional groups:

| Compound Name | Substituent on Benzoyl Ring | Substituent Type | Reference |

| 2,6-Bis(benzoylamino)pyridine | H | Neutral | nih.gov |

| 2,6-Bis((4-methylbenzoyl)amino)pyridine | 4-Methyl | Electron-donating | nih.gov |

| 2,6-Bis((4-dimethylaminobenzoyl)amino)pyridine | 4-Dimethylamino | Strong electron-donating | nih.gov |

Alterations of the Linker Between Pyridine and Benzoyl Moieties

While direct modifications of the ketone linker in this compound are not extensively detailed in the provided context, analogous research on other bicyclic systems provides insight into the synthetic possibilities. For example, in a series of xanthine inhibitors, the linker between a xanthine core and a phenyl ring was modified by introducing different functionalities such as ether, amine, and alkyne groups. researchgate.net These transformations were achieved through reactions like nucleophilic substitution with benzylamines or phenylethanol, and Sonogashira coupling with phenylacetylene. researchgate.net

In another study, two-carbon linker analogues were synthesized, involving steps such as Wittig reactions to introduce a double bond, which could then be further modified. These examples from other molecular systems demonstrate the feasibility of replacing the carbonyl linker in 2-benzoylpyridine derivatives with other functional groups to explore new chemical space.

The following table outlines potential linker modifications based on analogous synthetic transformations:

| Original Linker | Modified Linker | Potential Synthetic Method | Reference Context |

| Carbonyl (C=O) | Methylene (B1212753) (-CH2-) | Reduction of the carbonyl group | General chemical knowledge |

| Carbonyl (C=O) | Ether (-O-) | Baeyer-Villiger oxidation followed by further modification | General chemical knowledge |

| Carbonyl (C=O) | Amine (-NH-) | Reductive amination | researchgate.net |

| Carbonyl (C=O) | Alkyne (-C≡C-) | Sonogashira coupling of a suitable precursor | researchgate.net |

Spectroscopic and Crystallographic Characterization of Derivatives

The structural elucidation of derivatives and analogs related to this compound relies heavily on a combination of spectroscopic and crystallographic techniques. These methods provide unambiguous evidence of molecular structure, conformation, and intermolecular interactions, which are crucial for understanding their chemical behavior.

Spectroscopic Analysis

Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are fundamental tools for characterizing newly synthesized derivatives.

Infrared (IR) Spectroscopy: FTIR analysis is instrumental in identifying key functional groups within the synthesized molecules. For instance, in a series of pyridine-based 1,3,4-oxadiazole derivatives, the characteristic absorption bands for the –C=N functional group were observed in the range of 1544–1617 cm⁻¹ nih.gov. In the characterization of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the N-H and C=O stretching vibrations were seen at 3394 cm⁻¹ and 1666 cm⁻¹, respectively, while the nitro group signals appeared at 1512 and 1342 cm⁻¹ researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of protons and carbons, respectively. In the study of pyridine-oxadiazole derivatives, aromatic proton signals were typically observed between 6.80–8.40 ppm nih.gov. Specific assignments for one such derivative showed a singlet for the methyl group on the phenyl ring at 2.40 ppm, singlets for two methoxy groups at 3.82 and 3.90 ppm, and a singlet for the methylene bridge at 4.68 ppm nih.gov. The phenyl group protons attached to the oxadiazole core appeared as doublets at 7.87 ppm and 7.41 ppm nih.gov. In the corresponding ¹³C NMR spectra, the methoxy carbons attached to the pyridine ring were identified as distinct singlets in the 54.75–64.05 ppm range nih.gov. For various monoamide isomers of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, ¹H NMR and ¹³C NMR were used for full characterization nih.gov.

Interactive Table: Selected ¹H NMR Spectroscopic Data for a Pyridine-Oxadiazole Derivative nih.gov

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Methyl (on phenyl ring) | 2.40 | Singlet |

| Methoxy | 3.82 | Singlet |

| Methoxy | 3.90 | Singlet |

| Methylene bridge | 4.68 | Singlet |

| Aromatic (Phenyl) | 7.41 | Doublet |

| Aromatic (Phenyl) | 7.87 | Doublet |

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.

One derivative, 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile, was found to crystallize in the monoclinic system nih.gov. The dihedral angle between its nitro-substituted phenyl ring and the pyridine ring is 76.3 (1)° nih.gov. In another example, the crystallographic analysis of a pyridine-oxadiazole derivative revealed an orthorhombic crystal system with the space group Pbca nih.gov. The unit cell parameters were determined as a = 14.583(3) Å, b = 9.3773(19) Å, and c = 24.386(4) Å, with a cell volume of 3334.8(11) ų nih.gov.

The crystal structure of (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine, another related heterocyclic compound, was also determined to be monoclinic, with a dihedral angle of 6.33 (5)° between the benzene (B151609) and pyridine rings nih.gov. The solid-state structure of 4-(4-nitrophenyl)thiomorpholine shows that the thiomorpholine ring adopts a low-energy chair conformation, with the 4-nitrophenyl group in a quasi-axial position mdpi.com.

Interactive Table: Selected Crystallographic Data for Related Heterocyclic Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile | Monoclinic | P2₁/c | a=16.470(11) Å, b=9.742(7) Å, c=23.46(2) Å, β=105.857(8)° | nih.gov |

| A pyridine-oxadiazole derivative | Orthorhombic | Pbca | a=14.583(3) Å, b=9.3773(19) Å, c=24.386(4) Å, α=β=γ=90° | nih.gov |

| (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine | Monoclinic | P2₁/c | a=5.2385(8) Å, b=10.7215(17) Å, c=20.590(3) Å, β=92.699(5)° | nih.gov |

These detailed characterizations are essential for confirming the successful synthesis of target molecules and for understanding the structural features that may influence their properties and potential applications.

Applications in Chemical Research and Advanced Materials

Building Blocks in Complex Organic Synthesis

6-Methyl-2-(4-nitrobenzoyl)pyridine serves as a versatile building block for the synthesis of more complex molecules. The functional groups present in the compound, namely the methyl group, the nitro group, and the pyridine (B92270) ring itself, offer multiple sites for chemical modification.

Reactions at the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation yields 6-Methyl-2-(4-aminobenzoyl)pyridine, a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and other nitrogen-containing heterocycles.

Reactions at the Methyl Group: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. This introduces another functional group that can participate in further reactions, such as esterification or amidation.

Reactions involving the Pyridine Ring: The pyridine ring can participate in various transformations common to heterocyclic chemistry. For instance, it can be N-alkylated or N-oxidized, leading to pyridinium (B92312) salts or pyridine N-oxides, respectively. These modifications can alter the electronic properties and reactivity of the entire molecule.

The strategic manipulation of these functional groups allows for the construction of intricate molecular architectures, making this compound a valuable starting material in multi-step organic syntheses.

Ligands in Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions. The presence of the electron-withdrawing nitrobenzoyl group influences the electron density on the pyridine ring, thereby modulating its coordination properties.

Derivatives of pyridine are widely used as ligands in the formation of metal complexes. researchgate.net These complexes have applications in catalysis, materials science, and bioinorganic chemistry. The specific substituents on the pyridine ring play a crucial role in determining the stability, structure, and reactivity of the resulting metal complexes. For example, the steric hindrance provided by the methyl group and the electronic effects of the nitrobenzoyl group in this compound can influence the coordination geometry and the properties of the metal center.

Research in coordination chemistry often involves the synthesis and characterization of metal complexes with various pyridine-based ligands to study their catalytic activity or to develop new materials with specific electronic or magnetic properties. The ability of this compound and its derivatives to form stable complexes with a variety of transition metals makes them attractive candidates for such investigations.

Scaffolds for Structure-Activity Relationship Studies in Chemical Biology (emphasizing chemical principles)

In the field of chemical biology and medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental for the design of new therapeutic agents. Pyridine and its derivatives are recognized as important scaffolds in drug discovery due to their presence in numerous biologically active compounds. nih.govresearchgate.netresearchgate.net

This compound provides a valuable scaffold for SAR studies due to the distinct chemical nature of its substituents. By systematically modifying the methyl, nitro, and benzoyl groups, researchers can probe how these changes affect the molecule's interaction with biological targets.

Electronic Effects: The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the molecule. Replacing the nitro group with other substituents, such as an amino, hydroxyl, or methoxy (B1213986) group, can systematically alter the electron density and, consequently, the binding affinity of the molecule to a target protein.

Steric Effects: The size and position of the methyl group can be varied to explore the impact of steric bulk on biological activity. Replacing the methyl group with larger alkyl groups or removing it altogether can provide insights into the spatial requirements of the binding site.

Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor. Its reduction to an amino group introduces a hydrogen bond donor, which can lead to different interactions with biological macromolecules.

Through the synthesis and biological evaluation of a library of analogs based on the this compound scaffold, researchers can build a comprehensive understanding of the chemical principles governing the molecule's biological activity. This knowledge is crucial for optimizing lead compounds and designing more potent and selective drugs. For instance, studies on related pyridine derivatives have shown that the presence and position of specific functional groups can significantly enhance their antiproliferative activity against cancer cell lines. nih.govnih.gov

Precursors for Functional Materials Development (e.g., Optoelectronics)

The development of new materials with tailored optical and electronic properties is a key area of modern materials science. Organic compounds with specific structural features, such as extended π-conjugated systems and donor-acceptor architectures, are of particular interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound, with its electron-deficient nitrobenzoyl moiety and electron-rich methyl-substituted pyridine ring, possesses a donor-acceptor character. This intramolecular charge transfer characteristic is a desirable feature for nonlinear optical (NLO) materials and other functional organic materials.

The chemical versatility of this compound allows for its use as a precursor in the synthesis of larger, more complex molecules with enhanced optoelectronic properties. For example, the nitro group can be converted to other functional groups that can participate in cross-coupling reactions to extend the π-conjugation of the system. Similarly, the pyridine ring can be incorporated into larger polymeric or oligomeric structures.

The design and synthesis of novel organic materials often begin with versatile building blocks like this compound. By strategically modifying its structure, scientists can fine-tune the electronic and optical properties of the resulting materials for specific technological applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 6-Methyl-2-(4-nitrobenzoyl)pyridine often rely on traditional acylation reactions, such as the reaction of 6-methylpyridine with 4-nitrobenzoyl chloride. While effective, these methods can involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies. This includes exploring greener solvents, catalytic systems that minimize waste, and continuous flow processes for improved scalability and safety. The use of alternative starting materials and novel reaction pathways, such as those inspired by biocatalysis or mechanochemistry, could lead to more environmentally friendly and economically viable production methods. For instance, investigating enzymatic acylation or solid-state synthesis could offer significant advantages over current solution-phase approaches.

Deeper Mechanistic Insights into Complex Reactions

The reactivity of this compound is diverse, encompassing reductions of the nitro group, nucleophilic substitutions, and oxidations of the methyl group. While the major products of these reactions are known, a detailed mechanistic understanding is often lacking. Future research should employ advanced kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the intricate reaction pathways. For example, a thorough investigation into the mechanism of nitro group reduction could reveal the role of specific catalysts and intermediates, enabling the development of more selective and efficient reduction protocols. Similarly, understanding the factors that govern the regioselectivity of nucleophilic aromatic substitution on the nitro-substituted benzene (B151609) ring is crucial for designing targeted synthetic modifications. A study on the phenacylation of related 6-methyl-beta-nitropyridin-2-ones highlighted the significant impact of steric and electronic factors on reactivity, underscoring the need for detailed mechanistic investigations in this class of compounds. nih.govmdpi.com

Advanced Spectroscopic Probes for Structural Dynamics and Reactivity

A comprehensive understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy provide basic structural information, more sophisticated techniques can offer deeper insights into the molecule's dynamic behavior and electronic properties. Future research could utilize time-resolved spectroscopy to monitor reaction intermediates and transition states in real-time. Techniques like femtosecond transient absorption spectroscopy could provide invaluable data on the excited-state dynamics of the molecule, which is particularly relevant for understanding its photochemical properties. Furthermore, advanced solid-state NMR and X-ray crystallography studies, including powder diffraction and single-crystal analysis, can reveal detailed information about the molecule's solid-state structure and intermolecular interactions, which are crucial for its material properties. researchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of both hydrogen bond donors and acceptors, along with aromatic rings capable of π-π stacking, makes this compound an intriguing candidate for supramolecular chemistry. Future research should explore the self-assembly of this molecule and its derivatives into well-defined nanostructures. By systematically modifying the molecular structure, it may be possible to control the formation of supramolecular polymers, gels, or liquid crystals with unique properties. The study of hydrazone derivatives has shown the potential for creating functional molecular systems with reversible configurations through hydrogen bonding and other intermolecular forces, a principle that could be extended to this compound. nih.gov Investigating the co-crystallization of this compound with other molecules could also lead to the design of novel crystalline materials with tailored optical or electronic properties.

Computational Design and Prediction of Novel Analogs with Tailored Reactivity

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel analogs of this compound with specific, tailored properties. Future research should leverage these computational approaches to predict the reactivity, spectroscopic signatures, and biological activity of new derivatives. nih.gov For instance, density functional theory (DFT) calculations can be used to screen a virtual library of analogs for desired electronic properties, such as a lower reduction potential for the nitro group or enhanced electrophilicity at a specific position. Molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of these analogs, guiding the design of molecules with specific self-assembly behaviors or binding affinities for biological targets. nih.govfrontiersin.orgfrontiersin.org Such in silico studies can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Application in Catalysis and Method Development

The structural features of this compound suggest its potential as a ligand in coordination chemistry and as a catalyst in organic synthesis. The pyridine (B92270) nitrogen and the carbonyl oxygen can act as coordination sites for metal ions, while the nitro group can be reduced to an amino group, providing an additional coordination site. Future research should explore the synthesis of metal complexes of this compound and its derivatives and evaluate their catalytic activity in various organic transformations. For example, these complexes could be tested as catalysts for oxidation, reduction, or cross-coupling reactions. Furthermore, the development of new synthetic methodologies that utilize this compound as a key building block or reagent is a promising area of research. Its unique reactivity could be harnessed to develop novel synthetic routes to complex molecules, including pharmaceuticals and functional materials. semanticscholar.org

Q & A

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., imidazopyridines or thienopyridines)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.